4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline-oxobutanoic acid derivative characterized by a dihydropyrazole core substituted with a 2-hydroxyphenyl group at position 5 and a 4-methoxyphenyl group at position 2. This compound shares structural motifs with non-competitive enzyme inhibitors and antimicrobial agents, as seen in analogs like 4-oxo-2-(4-antipyrinyl)butanoic acid derivatives . Its molecular weight is calculated as 366.36 g/mol (C₂₀H₁₈N₂O₅), distinguishing it from halogenated analogs (e.g., bromine- or chlorine-containing derivatives) in terms of electronic properties and solubility .
Properties
IUPAC Name |
4-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-14-8-6-13(7-9-14)16-12-17(15-4-2-3-5-18(15)23)22(21-16)19(24)10-11-20(25)26/h2-9,17,23H,10-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRWMZASDIWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O4
- Molar Mass : 314.34 g/mol
- Appearance : Pale yellow powder
- Melting Point : 210-212 °C
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.
| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 12.5 | 48.98 | 54.86 |
| 25 | 66.80 | 75.94 |
| 50 | 81.91 | 99.38 |
The mechanism of action involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it exhibits significant cytotoxic effects on human cancer cells, with IC50 values suggesting potent antiproliferative activity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 22 |
| MCF-7 | 10 |
| HeLa | 15 |
These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate its exact mode of action .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The agar well diffusion method revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 23 |
These findings support the potential use of this compound in developing new antimicrobial agents .
Case Studies
A notable case study involved the administration of this compound in a murine model of inflammation where it effectively reduced paw swelling and inflammatory markers compared to control groups. The study provided evidence that treatment with this compound could lead to significant improvements in inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have shown effectiveness against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study : Research published in the European Journal of Pharmacology highlighted the anti-inflammatory activity of pyrazole derivatives, showing reduced edema in animal models when treated with these compounds .
Polymer Chemistry
In material science, this compound can be utilized as a monomer for synthesizing novel polymers. Its unique functional groups allow for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and analytical data for 4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid and related pyrazoline-oxobutanoic acid derivatives:
Key Observations:
Lower yields (22–27%) for chlorine/bromine combinations suggest steric or electronic challenges during synthesis . Hydroxy/Methoxy Derivatives (Target Compound): The 2-hydroxyphenyl and 4-methoxyphenyl groups enhance polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to halogenated analogs. Thiophene/Methoxy Derivatives : Thiophene rings contribute to π-stacking interactions, while methoxy groups balance electron density, offering tunable electronic properties.
Synthetic Efficiency :
- Procedure G (used for Compounds 24–26) achieves >95% purity via flash chromatography and HPLC, but yields vary significantly with substituent complexity. The target compound’s lack of halogens may improve synthetic accessibility, though direct data are unavailable .
Research Findings and Implications
- Structural Characterization : Analogs like Compound 24 were characterized via ¹H/¹³C NMR and HPLC , suggesting similar methods could validate the target compound’s structure. SHELXL refinement () and Multiwfn analysis () are recommended for advanced electronic structure studies.
- Structure-Activity Relationships (SAR): The 2-hydroxyphenyl group’s ortho-substitution may sterically hinder rotation, stabilizing bioactive conformations.
- Limitations : Lack of direct biological data for the target compound necessitates further in vitro studies to confirm hypothesized activities.
Q & A
Q. What advanced chromatographic methods resolve co-eluting impurities in final products?
- Methodology : Employ UPLC with C18 columns and gradient elution (0.1% TFA in HO/ACN). Use MS detection for impurity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
